5-(4-Bromophenyl)isoxazole-3-carbaldehyde
Description
Overview of the Isoxazole (B147169) Core and its Significance in Medicinal Chemistry and Synthetic Applications
The isoxazole ring is a privileged scaffold in medicinal chemistry, renowned for its wide spectrum of biological activities. ijpca.orgresearchgate.net As an aromatic heterocycle, it is relatively stable and serves as a versatile framework for constructing complex molecular architectures. The presence of both nitrogen and oxygen atoms allows for diverse non-covalent interactions with biological targets, such as hydrogen bonding. wpmucdn.com
Isoxazole derivatives have demonstrated a remarkable range of pharmacological effects, including:
Antimicrobial and Antifungal Activity: The isoxazole nucleus is a component of several antibacterial drugs, such as sulfamethoxazole (B1682508) and cloxacillin. nih.gov
Anti-inflammatory Properties: Certain isoxazole-containing compounds are known to act as selective inhibitors of enzymes like cyclooxygenase-2 (COX-2). nih.gov
Anticancer Activity: Numerous studies have explored isoxazole derivatives as potential agents for cancer therapy, showing activity against various cancer cell lines. researchgate.netsemanticscholar.orgnih.gov
Antiviral and Anticonvulsant Effects: The versatility of the isoxazole ring has led to its incorporation into compounds with neuroprotective and antiviral potential. wpmucdn.com
In synthetic chemistry, the isoxazole ring is a valuable synthon. It can be readily synthesized through various methods, most notably via the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. nih.gov The ring can also undergo cleavage under reductive conditions, providing access to other important functional groups like β-hydroxy ketones and γ-amino alcohols, making it a useful intermediate in multi-step syntheses. ijpca.org
Importance of Carbaldehyde and Halogen Substituents in Chemical Functionality and Biological Activity
The specific substituents on the isoxazole core of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde are crucial to its chemical reactivity and potential bioactivity.
The Carbaldehyde Group: The aldehyde (-CHO) group is a highly reactive and versatile functional group in organic synthesis. nih.gov Its electrophilic carbon atom is susceptible to nucleophilic attack, making it a gateway for a vast array of chemical transformations. mdpi.com In the context of drug discovery, the aldehyde group can be used to:
Form Schiff bases by reacting with amines, a common strategy for linking molecular fragments.
Be oxidized to a carboxylic acid or reduced to an alcohol, allowing for fine-tuning of a molecule's physicochemical properties.
Participate in multicomponent reactions to rapidly build molecular complexity, a key strategy in the synthesis of compound libraries for screening. nih.govmdpi.com
The 4-Bromophenyl Substituent: The presence of a halogen atom, specifically bromine, on the phenyl ring significantly influences the molecule's properties. Halogen atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to protein targets. mdpi.com The bromine atom in the para-position of the phenyl ring can:
Enhance Biological Activity: Studies on various heterocyclic compounds have shown that the inclusion of a bromo-phenyl moiety can lead to potent antibacterial or anticancer effects. ijpca.orgsemanticscholar.orgmdpi.com
Form Halogen Bonds: Bromine can act as a halogen bond donor, a type of non-covalent interaction that can contribute to the specific and high-affinity binding of a ligand to its biological target. nih.gov
Serve as a Synthetic Handle: The carbon-bromine bond can be utilized in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to introduce further molecular diversity, making it a valuable tool for synthetic chemists.
Research Trajectory and Current Status of this compound in Academic Literature
While the individual components of this compound—the isoxazole core, the bromo-substituent, and the carbaldehyde group—are all well-established motifs in medicinal and synthetic chemistry, dedicated research focusing solely on this specific molecule is limited. A survey of the academic literature indicates that this compound is primarily regarded as a synthetic intermediate or a building block rather than an end-product with extensively documented biological activity.
Its value lies in its potential for elaboration. The reactive aldehyde group provides a straightforward point for chemical modification. Researchers have utilized analogous isoxazole-carbaldehydes in multicomponent reactions to synthesize larger, more complex heterocyclic systems for biological evaluation. mdpi.commdpi.com For instance, condensation of such aldehydes with active methylene (B1212753) compounds is a common strategy to create derivatives with potential anticancer or antimicrobial properties. nih.gov
The synthesis of the parent structure, a 3,5-disubstituted isoxazole, can be achieved through established synthetic routes, often involving the cycloaddition of a hydroximoyl halide with a substituted alkyne or the reaction of a chalcone (B49325) derivative with hydroxylamine (B1172632). nih.gov The presence of the 4-bromophenyl group makes the compound a suitable substrate for further functionalization via metal-catalyzed cross-coupling reactions, allowing for the creation of a library of analogues for structure-activity relationship (SAR) studies.
Structure
3D Structure
Properties
IUPAC Name |
5-(4-bromophenyl)-1,2-oxazole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)12-14-10/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLXRMHJLMLRLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90464798 | |
| Record name | 5-(4-bromophenyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
640292-04-2 | |
| Record name | 5-(4-bromophenyl)isoxazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90464798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-BROMOPHENYL)-3-ISOXAZOLECARBALDEHYDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 4 Bromophenyl Isoxazole 3 Carbaldehyde and Its Chemical Precursors
Classical Approaches to Isoxazole (B147169) Ring Formation Relevant to the Compound
The foundational methods for constructing the isoxazole ring have been established for over a century and typically involve the formation of the N-O bond and subsequent cyclization. These strategies remain highly relevant for synthesizing precursors to complex molecules like 5-(4-Bromophenyl)isoxazole-3-carbaldehyde.
One of the most effective and widely utilized methods for isoxazole synthesis is the 1,3-dipolar cycloaddition, often referred to as a Huisgen cycloaddition. rsc.orgrsc.org This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. rsc.orgresearchgate.net For the synthesis of a 3,5-disubstituted isoxazole like the target compound, the reaction would occur between a nitrile oxide and a terminal alkyne. nih.gov
The nitrile oxide is a reactive intermediate and is typically generated in situ to prevent dimerization into furoxans. nih.govchemtube3d.com Common methods for generating nitrile oxides include the dehydrohalogenation of hydroxamoyl halides or the oxidation of aldoximes. rsc.org The reaction of the nitrile oxide with the alkyne then proceeds, often in a concerted pericyclic fashion, to form the isoxazole ring. rsc.orgchemtube3d.com The regioselectivity of the addition, which determines the final substitution pattern, is governed by steric and electronic factors of both the nitrile oxide and the alkyne. mdpi.com To synthesize this compound via this route, 4-bromobenzonitrile (B114466) oxide would be reacted with propargyl aldehyde (or a protected version thereof).
Condensation reactions provide another classical route to the isoxazole nucleus. rsc.org A primary method involves the reaction of a 1,3-dicarbonyl compound or its synthetic equivalent with hydroxylamine (B1172632). chegg.com This approach, known as the Claisen isoxazole synthesis, can produce different isomers depending on the reaction conditions and the nature of the dicarbonyl compound. youtube.com
For instance, the condensation of β-ketoaldehydes or β-diketones with hydroxylamine under mildly acidic conditions can lead to the formation of the isoxazole ring. chegg.com The reaction proceeds through the initial formation of an oxime at one carbonyl group, followed by intramolecular condensation and dehydration to yield the aromatic isoxazole ring. The synthesis of 3,5-disubstituted isoxazoles has been achieved through base-catalyzed condensation reactions of nitroacetic esters with dipolarophiles. nih.gov
Cyclocondensation reactions are a subset of condensation reactions where the ring-forming step is a distinct cyclization process. These methods are crucial for building the isoxazole scaffold from acyclic precursors. nih.gov One of the most important methods in this category is the reaction of 1,3-dicarbonyl compounds with hydroxylamine. nih.gov However, this classic approach can sometimes lead to mixtures of regioisomers, particularly with unsymmetrical dicarbonyls. nih.gov
More advanced cyclocondensation strategies have been developed to overcome issues of regioselectivity. For example, using β-enamino diketones as precursors allows for controlled cyclocondensation with hydroxylamine to selectively access different regioisomeric isoxazoles. nih.gov Another approach involves the cyclocondensation of β-alkoxyvinyl trichloromethyl ketones with hydroxylamine in an acidic medium to produce 5-carboxyisoxazoles, which could be precursors to the target carbaldehyde. nih.gov
Table 1: Overview of Classical Isoxazole Synthesis Methods
| Method | Key Precursors | General Principle | Relevance to Target Compound |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Nitrile Oxide + Alkyne/Alkene | [3+2] cycloaddition reaction to form the five-membered ring. rsc.org | Reaction of 4-bromobenzonitrile oxide with a propargyl aldehyde equivalent is a direct route. nih.gov |
| Condensation Reaction | 1,3-Dicarbonyl Compound + Hydroxylamine | Reaction of a β-dicarbonyl with hydroxylamine, followed by dehydration. chegg.com | A precursor β-ketoaldehyde containing the 4-bromophenyl group could be used. |
| Cyclocondensation Reaction | Functionalized Precursors (e.g., β-enamino diketones) + Hydroxylamine | Stepwise condensation and intramolecular cyclization, often allowing for better regiocontrol. nih.gov | Offers a regioselective pathway to the desired 3,5-substitution pattern. nih.gov |
Advanced Synthetic Strategies for Substituted Isoxazoles
Modern synthetic organic chemistry offers powerful tools for the construction of highly functionalized heterocycles. These advanced strategies provide greater control over substitution patterns and allow for the introduction of complex functional groups that are not compatible with classical methods.
Transition metal catalysis has become indispensable for the synthesis and functionalization of heterocyclic compounds, including isoxazoles. researchgate.net These methods are particularly useful for creating carbon-carbon bonds, such as attaching the 4-bromophenyl group to the isoxazole core. researchgate.net
Cross-coupling reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Heck reactions are frequently employed. researchgate.net For example, a pre-functionalized isoxazole, such as 5-bromoisoxazole-3-carbaldehyde, could be coupled with 4-bromophenylboronic acid under palladium catalysis to install the desired aryl group. This approach allows for the late-stage introduction of the aryl substituent, which is a significant advantage in multi-step syntheses. researchgate.net The development of ligand-free catalytic systems is also making these reactions more cost-effective and sustainable. rsc.org
Achieving the correct arrangement of substituents on the isoxazole ring—regioselectivity—is a critical challenge in synthesis. nih.gov The formation of the 3,5-disubstituted pattern of this compound requires precise control over the reaction pathway.
In 1,3-dipolar cycloadditions, regioselectivity is influenced by the electronic and steric properties of the reacting partners. mdpi.com In the reaction of a nitrile oxide with a terminal alkyne, the 3,5-disubstituted isoxazole is often the major product. nih.gov For cyclocondensation reactions, the choice of starting material and reaction conditions can dictate the outcome. The use of fluoroalkyl ynones reacting with hydroxylamine, for instance, can be directed to yield either 3- or 5-fluoroalkyl isoxazoles as single regioisomers by carefully selecting the reaction pathway. acs.orgnih.gov Methodologies using β-enamino diketones have also been developed to provide regiochemical control, allowing access to specific substitution patterns that are difficult to obtain through classical Claisen condensation. nih.gov These advanced techniques provide chemists with the tools needed to selectively synthesize the desired isomer. thieme-connect.com
Table 2: Advanced Strategies for Isoxazole Synthesis and Functionalization
| Strategy | Example Reaction | Catalyst/Reagent | Purpose |
|---|---|---|---|
| Transition Metal-Catalyzed Coupling | Suzuki-Miyaura Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Introduction of the 4-bromophenyl group onto a pre-formed halo-isoxazole ring. researchgate.net |
| Regiocontrolled Cyclocondensation | Reaction of β-enamino diketone with hydroxylamine | Lewis acids (e.g., BF₃) or specific solvents | To selectively form one regioisomer over others, ensuring the correct 3,5-substitution pattern. nih.gov |
| Regioselective Cycloaddition | Reaction of ynones with hydroxylamine | Metal catalysts (e.g., Au(I), Ag(I), Cu(I)) | To control the regiochemical outcome of the cyclization, yielding a single isoxazole isomer. nih.gov |
Green Chemistry Approaches in Isoxazole Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoxazole derivatives to minimize environmental impact and enhance sustainability. These approaches focus on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.
One prominent green strategy is the use of aqueous media for isoxazole synthesis. Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. One-pot, three-component reactions of aldehydes, β-ketoesters, and hydroxylamine hydrochloride have been successfully carried out in water, often with the aid of a catalyst, to produce isoxazol-5(4H)-ones in high yields. orientjchem.orgresearchgate.net For instance, citric acid has been employed as a biodegradable and readily available catalyst for this transformation at room temperature. orientjchem.org
Ultrasound irradiation is another green technique that has been effectively utilized in isoxazole synthesis. Sonochemistry can significantly accelerate reaction rates, improve yields, and reduce the need for harsh reaction conditions. ias.ac.in Ultrasound-assisted one-pot, multicomponent reactions have been developed for the synthesis of various isoxazole derivatives, often in aqueous media, further enhancing the green credentials of the process. ias.ac.innih.gov These methods often lead to shorter reaction times and high yields without the need for toxic catalysts. ias.ac.innih.gov
The use of ionic liquids as recyclable reaction media and catalysts also represents a significant advancement in the green synthesis of isoxazoles. Ionic liquids offer advantages such as low volatility and high thermal stability, and they can often be reused multiple times, reducing waste generation.
| Green Chemistry Approach | Catalyst/Conditions | Solvent | Key Advantages |
| Aqueous Synthesis | Citric Acid | Water | Biodegradable catalyst, mild conditions, high yields (70-90%). orientjchem.org |
| Ultrasound-Assisted Synthesis | Pyruvic Acid | Water | Short reaction times, good yields, environmentally friendly. nih.gov |
| Catalyst-Free Synthesis | Heat | Water | Avoids catalyst contamination, simple work-up. researchgate.net |
| Ionic Liquid-Mediated Synthesis | [BMIM]X | Ionic Liquid | Recyclable solvent/catalyst, excellent yields. researchgate.net |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology has been successfully applied to the synthesis of isoxazole derivatives. The rapid and uniform heating provided by microwave irradiation can significantly enhance the efficiency of cyclization and condensation reactions involved in the formation of the isoxazole ring.
A comparative study of conventional heating versus microwave irradiation for the synthesis of various heterocyclic molecules, including isoxazoles, has demonstrated a dramatic reduction in reaction time from hours to minutes, accompanied by an appreciable increase in product yields. thaiscience.info For instance, the synthesis of certain isoxazole derivatives that required 2-15 hours under conventional heating was completed in just 2-8 minutes using microwave irradiation, with yields increasing by 10-30%. thaiscience.info This efficiency is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and localized heating.
Microwave-assisted synthesis is also compatible with green chemistry principles, as it can reduce energy consumption and often allows for solvent-free reactions or the use of greener solvents. The synthesis of 3,4,5-substituted isoxazoles has been achieved through a cycloaddition reaction using dielectric heating for a mere 30 minutes, highlighting the speed and efficiency of this technique. researchgate.net
| Synthetic Method | Reaction Time | Yield (%) | Reference |
| Conventional Heating | 2-15 hours | Moderate to Good | thaiscience.info |
| Microwave Irradiation | 2-8 minutes | Good to Excellent | thaiscience.info |
Specific Synthetic Pathways for this compound
The synthesis of this compound can be approached through several strategic pathways, which involve either the pre-functionalization of precursors followed by cyclization or the post-functionalization of a pre-formed isoxazole ring.
A common and effective method for constructing the isoxazole ring involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. To synthesize a 5-substituted isoxazole, a precursor containing the desired substituent at the 5-position is often employed. For the target molecule, this would involve a precursor already bearing the 4-bromophenyl group.
One such approach starts with the synthesis of a chalcone (B49325), specifically 4-bromochalcone (B160694), which is an α,β-unsaturated ketone. This chalcone can be prepared through an aldol (B89426) condensation reaction between acetophenone (B1666503) and 4-bromobenzaldehyde (B125591). The resulting 4-bromochalcone can then be brominated to yield a dibromo derivative, which serves as a key intermediate for the isoxazole ring formation. The reaction of this dibrominated chalcone with hydroxylamine hydrochloride in the presence of a base leads to the formation of the 3-(4-bromophenyl)-5-phenylisoxazole. While this specific example leads to a different isomer, the principle of using a pre-functionalized chalcone is a viable strategy for accessing the desired 5-(4-bromophenyl) core.
The 4-bromophenyl group is typically introduced into the isoxazole precursor before the cyclization step. As mentioned, the use of 4-bromobenzaldehyde in an aldol condensation to form a chalcone is a direct method. This ensures the correct positioning of the aryl group at what will become the 5-position of the isoxazole ring.
Alternatively, a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, could be employed on a pre-formed isoxazole bearing a suitable leaving group (e.g., a halogen) at the 5-position. However, introducing the 4-bromophenyl moiety at an earlier stage via a precursor like 4-bromobenzaldehyde is often more straightforward and atom-economical.
A recently reported synthesis of (3-(4-bromophenyl)-isoxazol-5-yl)methanol, a direct precursor to the target aldehyde, starts from 4-bromobenzaldehyde, which is converted to its oxime. This oxime is then reacted with propargyl alcohol in a [3+2] cycloaddition reaction to form the isoxazole ring with the 4-bromophenyl group at the 3-position and a hydroxymethyl group at the 5-position. While the substitution pattern is different from the target molecule, this highlights a strategy where the 4-bromophenyl group is incorporated from the outset.
The introduction of the carbaldehyde group at the 3-position of the isoxazole ring is a key transformation. One of the most common methods for formylating electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction. researchgate.net This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) such as N,N-dimethylformamide (DMF). The Vilsmeier reagent acts as an electrophile, and upon reaction with the isoxazole ring and subsequent hydrolysis, it introduces a formyl group. The regioselectivity of this reaction on the isoxazole ring would be crucial in selectively formylating the 3-position.
Another approach involves the oxidation of a precursor bearing a hydroxymethyl group at the 3-position. For instance, if a synthetic route provides (5-(4-bromophenyl)isoxazol-3-yl)methanol, this alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂). This two-step approach (synthesis of the alcohol followed by oxidation) offers a reliable pathway to the desired carbaldehyde.
| Reaction | Reagents | Key Features |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Direct introduction of the -CHO group onto the isoxazole ring. researchgate.net |
| Oxidation of Primary Alcohol | PCC or MnO₂ | Mild and selective oxidation of a precursor alcohol to the aldehyde. |
The synthesis of this compound can be designed as a sequential process or a more streamlined one-pot reaction.
A sequential synthesis would involve the stepwise formation and isolation of intermediates. For example:
Synthesis of a 1-(4-bromophenyl)-substituted 1,3-dicarbonyl compound.
Cyclization with hydroxylamine to form 5-(4-bromophenyl)isoxazole (B1271882).
Formylation at the 3-position using the Vilsmeier-Haack reaction.
This approach allows for the purification of each intermediate, which can lead to a higher purity of the final product.
One-pot synthesis strategies aim to combine multiple reaction steps into a single operation without the isolation of intermediates, thereby improving efficiency and reducing waste. A plausible one-pot approach for a related isoxazole structure involves a three-component reaction. For the target molecule, a hypothetical one-pot synthesis could involve the reaction of a suitable 4-bromophenyl-containing precursor, a synthon for the C3-carbaldehyde unit, and hydroxylamine hydrochloride under conditions that promote sequential condensation and cyclization. For instance, a one-pot, three-component synthesis of 3,4-disubstituted isoxazole-5(4H)-ones has been demonstrated using various aldehydes, β-oxoesters, and hydroxylamine hydrochloride in the presence of a catalyst. Adapting such a strategy for the direct synthesis of this compound would be a significant advancement in terms of efficiency.
| Strategy | Advantages | Disadvantages |
| Sequential Synthesis | Higher purity of final product, easier optimization of individual steps. | More time-consuming, lower overall yield due to multiple steps. |
| One-Pot Synthesis | Increased efficiency, reduced waste, saves time and resources. | Can be challenging to optimize, potential for side reactions. |
Functionalization and Derivativation of this compound
The chemical structure of this compound offers a versatile platform for synthetic modification due to the presence of three distinct reactive sites: the carbaldehyde group, the bromophenyl moiety, and the isoxazole ring itself. This allows for a wide range of functionalization and derivatization reactions to generate a library of novel compounds. The strategic manipulation of these functional groups enables the exploration of this scaffold for various applications in medicinal chemistry and materials science. nih.gov
Reactions at the Carbaldehyde Group (e.g., Reductions, Oxidations, Condensations)
The aldehyde functional group at the C3 position of the isoxazole ring is a primary site for a variety of chemical transformations, including reduction to an alcohol, oxidation to a carboxylic acid, and condensation with nucleophiles to form new carbon-carbon and carbon-nitrogen bonds.
Reductions: The carbaldehyde can be readily reduced to the corresponding primary alcohol, (5-(4-bromophenyl)isoxazol-3-yl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This conversion is a common strategy to introduce a hydroxyl group, which can serve as a handle for further functionalization, such as esterification or etherification. mdpi.comsymc.edu.cn
Oxidations: Oxidation of the aldehyde group yields 5-(4-bromophenyl)isoxazole-3-carboxylic acid. lms-lab.de This can be accomplished using a variety of oxidizing agents. The resulting carboxylic acid is a valuable intermediate, enabling the formation of esters, amides, and other acid derivatives, thereby expanding the chemical diversity of the molecular scaffold.
Condensations: The electrophilic nature of the aldehyde carbon makes it susceptible to attack by various nucleophiles.
Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in the presence of a base, leads to the formation of α,β-unsaturated systems. researchgate.net
Schiff Base Formation: Condensation with primary amines yields imines, also known as Schiff bases. These reactions are typically straightforward and provide a modular approach to introduce a wide range of substituents.
Wittig Reaction: The reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene, allowing for the extension of the carbon chain and the introduction of various substituted vinyl groups.
| Reaction Type | Reagent(s) | Product |
| Reduction | Sodium borohydride (NaBH₄), Methanol | (5-(4-bromophenyl)isoxazol-3-yl)methanol |
| Oxidation | Potassium permanganate (B83412) (KMnO₄) | 5-(4-bromophenyl)isoxazole-3-carboxylic acid |
| Knoevenagel Condensation | Malononitrile, Piperidine | 2-((5-(4-bromophenyl)isoxazol-3-yl)methylene)malononitrile |
| Schiff Base Formation | Aniline | N-((5-(4-bromophenyl)isoxazol-3-yl)methylene)aniline |
Modifications of the Bromophenyl Moiety (e.g., Cross-Coupling Reactions)
The bromine atom on the phenyl ring at the C5 position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, alkyl, and alkynyl groups. researchgate.net
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netnih.gov It is one of the most widely used methods for forming biaryl linkages. For example, reacting this compound with phenylboronic acid would yield 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carbaldehyde.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. acs.org This method is highly efficient for the synthesis of aryl-alkynes.
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. acs.org
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with amines.
These cross-coupling reactions significantly enhance the molecular complexity and diversity of derivatives that can be synthesized from the parent compound. nih.gov
| Reaction Name | Coupling Partner | Catalyst/Base | Product Structure Example |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-([1,1'-biphenyl]-4-yl)isoxazole-3-carbaldehyde |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 5-(4-(phenylethynyl)phenyl)isoxazole-3-carbaldehyde |
| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | 5-(4-styrylphenyl)isoxazole-3-carbaldehyde |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | 5-(4-(phenylamino)phenyl)isoxazole-3-carbaldehyde |
Reactions at the Isoxazole Ring (e.g., Electrophilic Aromatic Substitution, Nucleophilic Attack)
The isoxazole ring is an aromatic heterocycle, but its reactivity is distinct from that of benzene. chemicalbook.com The presence of the electronegative nitrogen and oxygen atoms makes the ring generally electron-deficient, influencing its susceptibility to substitution reactions.
Electrophilic Aromatic Substitution: The isoxazole ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene. chemicalbook.com In 3,5-disubstituted isoxazoles, the C4 position is the most common site for electrophilic attack due to the directing effects of the oxygen atom. Reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (using Br₂/FeBr₃) would be expected to introduce a substituent at this position, yielding 4-substituted derivatives. The reaction conditions often need to be harsher than those used for more electron-rich aromatic systems. nih.govorganic-chemistry.org
Nucleophilic Attack and Ring Opening: The isoxazole ring is susceptible to nucleophilic attack, which can lead to ring cleavage. nih.gov The weak N-O bond can be broken under various conditions, particularly with strong bases or nucleophiles. rsc.org For instance, treatment with a strong base like sodium hydroxide (B78521) can lead to the cleavage of the isoxazole ring to form a β-ketonitrile derivative after rearrangement. This reactivity provides a synthetic route to acyclic compounds from the heterocyclic precursor. While direct nucleophilic aromatic substitution (SNA) on the isoxazole ring is rare, it can occur if the ring is activated by potent electron-withdrawing groups. rsc.org
| Reaction Type | Reagent(s) | Position of Attack | Product Type |
| Electrophilic Substitution (Nitration) | HNO₃ / H₂SO₄ | C4 | 5-(4-bromophenyl)-4-nitroisoxazole-3-carbaldehyde |
| Electrophilic Substitution (Bromination) | Br₂ / FeBr₃ | C4 | 4-bromo-5-(4-bromophenyl)isoxazole-3-carbaldehyde |
| Nucleophilic Ring Opening | NaOH (strong base) | Ring atoms | Acyclic β-ketonitrile derivative |
Reaction Mechanisms and Chemical Transformations of 5 4 Bromophenyl Isoxazole 3 Carbaldehyde
Mechanistic Pathways of Isoxazole (B147169) Ring Formation
The synthesis of the isoxazole core, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of heterocyclic chemistry. researchgate.net The most prevalent and versatile method for constructing the 3,5-disubstituted isoxazole ring system, as seen in 5-(4-bromophenyl)isoxazole-3-carbaldehyde, is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition. rsc.orgijpca.org
This reaction typically involves the cycloaddition of a nitrile oxide (the three-atom dipole) with an alkyne (the dipolarophile). rsc.org The mechanism is generally considered a concerted pericyclic process. rsc.org For the synthesis of the target compound, this would involve the reaction of 4-bromophenylacetylene with a nitrile oxide derived from a protected glyoxal (B1671930) oxime.
Alternative synthetic routes to the isoxazole ring include:
Condensation Reactions: A common method involves the reaction of a β-dicarbonyl compound or its equivalent with hydroxylamine (B1172632). nih.govwpmucdn.com For instance, a chalcone (B49325) (an α,β-unsaturated ketone) can react with hydroxylamine hydrochloride to form the isoxazole ring. wpmucdn.comsphinxsai.com
Cycloisomerization: Certain precursors can undergo cycloisomerization to form the isoxazole ring, often facilitated by transition metal catalysts. rsc.org
From Primary Nitro Compounds: Aldehydes can condense with primary nitro compounds under basic conditions to yield isoxazole derivatives. The reaction proceeds through intermediates like nitroalkenes and β-dinitro compounds. rsc.org
The regioselectivity of these reactions is a critical factor, determining whether the 3- or 5-position of the isoxazole ring is substituted by a particular group. In 1,3-dipolar cycloadditions, the electronic nature of the substituents on both the nitrile oxide and the alkyne influences the final arrangement. nih.gov
Reactivity of the Carbaldehyde Functionality
The aldehyde group at the C-3 position is a versatile functional handle for a wide array of chemical transformations. It behaves as a typical electrophilic aldehyde, susceptible to nucleophilic attack.
Key reactions involving the carbaldehyde group include:
Condensation Reactions: The aldehyde readily condenses with amine-containing nucleophiles to form imines (Schiff bases). A notable example is its reaction with isonicotinylhydrazide to form phenylisoxazole carbaldehyde isonicotinylhydrazone derivatives. researchgate.net
Knoevenagel Condensation: The aldehyde can participate in Knoevenagel condensation with active methylene (B1212753) compounds. For instance, reactions with β-ketoesters in the presence of a catalyst can lead to the formation of more complex molecular architectures. mdpi.commdpi.com
Oxidation and Reduction: The carbaldehyde group can be oxidized to the corresponding carboxylic acid using standard oxidizing agents or reduced to a primary alcohol ((5-(4-bromophenyl)isoxazol-3-yl)methanol) using reducing agents like sodium borohydride (B1222165).
These transformations are crucial for elaborating the structure of the parent molecule, allowing for the introduction of new functional groups and the construction of larger, more complex derivatives.
Reactivity and Transformations of the Aryl Halide Moiety
The bromine atom on the phenyl ring is a key site for transition metal-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making it an invaluable tool for molecular diversification. Palladium-catalyzed reactions are particularly prominent in this context. nih.gov
| Reaction Name | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryl or Aryl-Vinyl Isoxazoles | sci-hub.semdpi.com |
| Heck Coupling | Alkenes | Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) | Styrenyl Isoxazoles | nih.gov |
| Sonogashira Coupling | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) | Aryl-Alkynyl Isoxazoles | mdpi.com |
| Buchwald-Hartwig Amination | Amines | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Aryl Isoxazoles | nih.gov |
| Miyaura Borylation | Bis(pinacolato)diboron | Pd catalyst (e.g., Pd(dppf)Cl₂), Base (e.g., KOAc) | Aryl Boronic Ester Isoxazoles | mdpi.com |
These reactions demonstrate the utility of the bromo-substituent as a synthetic linchpin. For example, a Suzuki coupling can be used to link the 5-(4-bromophenyl)isoxazole (B1271882) core to another aromatic or heteroaromatic ring, generating biaryl structures. mdpi.com Similarly, Sonogashira coupling provides a direct route to conjugated aryl-alkynyl systems. mdpi.com
Ring-Opening and Rearrangement Reactions of Isoxazoles
The isoxazole ring, despite its aromatic character, is susceptible to cleavage under various conditions due to the inherent weakness of the N-O bond. researchgate.net This reactivity provides pathways to structurally diverse, non-cyclic compounds or other heterocyclic systems.
Base-Mediated Ring Opening: In the presence of a base, deprotonation at the C-3 position can initiate ring cleavage, especially in 3-unsubstituted isoxazoles. researchgate.net This process can lead to the formation of β-ketonitriles.
Reductive Cleavage: The N-O bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation), typically yielding enaminones or related compounds.
Photochemical Rearrangement: Upon exposure to UV light, isoxazoles can undergo rearrangement to form various isomers, such as oxazoles or azirines. researchgate.net
Transition-Metal Catalyzed Opening: Certain transition metals can catalyze the cleavage of the N-O bond, leading to various transformations and functionalizations. researchgate.net
Electrophilic Attack: Reaction with electrophiles, such as the fluorinating agent Selectfluor, can induce ring-opening to yield tertiary fluorinated carbonyl compounds like α-fluorocyanoketones. organic-chemistry.orgresearchgate.net This occurs via electrophilic fluorination followed by N-O bond cleavage. researchgate.net
Nucleophilic Attack and Transformation: Ring transformation can occur when the isoxazole ring is opened in the presence of an aromatic aldehyde, leading to an intermediate that can then undergo nucleophilic attack and heterocyclization to form different rings like furans or pyrans. rsc.org
Electron capture can also trigger the dissociation of the O-N bond, leading to the opening of the aromatic ring. nsf.gov
Catalytic Transformations Involving the Compound
Beyond the transformations of its individual functional groups, this compound can participate in catalytic reactions where the molecule acts as a whole. The isoxazole ring itself can direct C-H functionalization at adjacent positions or participate in broader catalytic cycles.
Directed C-H Functionalization: The heteroatoms within the isoxazole ring can act as directing groups in transition metal-catalyzed C-H activation reactions. For example, rhodium(III) catalysts have been used for the directed C-H alkynylation of isoxazoles. researchgate.net
Palladium-Catalyzed C-H Arylation: Direct C-H activation at the 5-position of an isoxazole ring (if unsubstituted) can be achieved with palladium catalysts to form C-C bonds with aryl halides. nih.gov While the target compound is already substituted at C-5, similar methodologies could potentially activate other positions on the heterocyclic or aromatic rings.
Sequential Catalysis: The distinct reactive sites (aryl bromide and alkyne formed from the aldehyde) can be used in sequential, one-pot catalytic processes. For example, a molecule with an aryl halide can undergo a Sonogashira coupling, followed by cyclocondensation to form the isoxazole, and a subsequent Suzuki coupling at the aryl halide position, all using the same palladium catalyst loading. mdpi.com
These advanced catalytic methods enable efficient and atom-economical modifications, providing rapid access to complex and functionally diverse isoxazole derivatives. researchgate.net
Biological and Pharmacological Activities of Isoxazole Derivatives, with Specific Focus on 5 4 Bromophenyl Isoxazole 3 Carbaldehyde and Analogs
Antimicrobial Activities
Isoxazole (B147169) derivatives are a well-established class of compounds investigated for their potential to combat microbial infections. researchgate.net The core isoxazole structure serves as a versatile framework for developing agents with efficacy against bacteria and fungi. ipindexing.comijrrjournal.com
Antibacterial Efficacy
Analogs of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde have shown notable antibacterial activity. Studies on various isoxazole derivatives reveal that the presence and position of halogen substituents on the phenyl ring can significantly enhance antibacterial efficacy. researchgate.net For instance, a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives were assessed for their activity against several bacterial strains, demonstrating good antimicrobial potential. derpharmachemica.com One study synthesized 5-(4-bromophenyl)-3-(4-chlorophenyl)isoxazole, which was screened for its antibacterial properties. ipindexing.com
In a study of isoxazol-5(4H)-one derivatives, compounds were tested against both Gram-positive and Gram-negative bacteria, showing zones of inhibition ranging from 15 to 30 mm and minimum inhibitory concentrations (MICs) between 250 and 900 µg/mL. researchgate.net Similarly, other research highlighted that certain isoxazole derivatives exhibited noteworthy to moderate effects against bacteria such as B. cereus and S. aureus. researchgate.net
Table 1: Antibacterial Activity of Selected Isoxazole Analogs
| Compound Type | Bacterial Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Isoxazol-5(4H)-ones | Gram-positive & Gram-negative | Zone of Inhibition | 15 - 30 mm | researchgate.net |
| Isoxazol-5(4H)-ones | Gram-positive & Gram-negative | MIC | 250 - 900 µg/mL | researchgate.net |
| 5-(4-bromophenyl)-dihydro-oxazoles | Various bacteria & fungi | Qualitative Assessment | Good antimicrobial activity | derpharmachemica.com |
Antifungal Efficacy
The antifungal potential of isoxazole derivatives is also significant. bohrium.com Research has shown that halogen substitutions on the phenyl ring can markedly improve antifungal activity, in some cases surpassing standard drugs like fluconazole. researchgate.net A study on 5-(4-bromophenyl)-dihydro-1,2-oxazole derivatives reported good activity against the fungal strains tested. derpharmachemica.com
In a broader context, various isoxazole-based compounds have been synthesized and evaluated for their anti-Candida potential, with some derivatives showing selective antifungal activity without affecting beneficial microbiota. nih.govmdpi.comresearchgate.net For example, a series of imidazolyl isoxazoles demonstrated greater antifungal activity than their oxazolyl and thiazolyl counterparts, particularly against Aspergillus niger and Penicillium chrysogenum. urfu.ru Compounds with chloro substitutions were generally more active. urfu.ru
Table 2: Antifungal Activity of Selected Isoxazole Analogs
| Compound Type | Fungal Strain | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| 5-(4-bromophenyl)-dihydro-oxazoles | Various fungi | Qualitative Assessment | Good antimicrobial activity | derpharmachemica.com |
| Halogen-substituted Isoxazoles | A. niger, C. tropicalis | MIC | 64 µg/mL | researchgate.net |
| Imidazolyl isoxazoles | A. niger, P. chrysogenum | Spore Germination Inhibition | High activity | urfu.ru |
| Isoxazole-based derivatives | Candida albicans | Selective activity | Effective against C. albicans | nih.govmdpi.com |
Antiviral Potential
The exploration of isoxazole derivatives has extended to their potential as antiviral agents. researchgate.netnih.gov While direct studies on this compound are limited, related structures have been evaluated. For instance, isoxazole-amide derivatives have been synthesized and tested for their antiviral activities against plant viruses like tobacco mosaic virus (TMV) and cucumber mosaic virus (CMV). nih.gov Some of these compounds exhibited curative, protective, and inactivation activities superior to the commercial agent Ningnanmycin. nih.gov Other research has also noted the antiviral properties of various isoxazole derivatives as part of their broad biological profile. mdpi.comnih.govnih.gov
Anticancer and Antiproliferative Activities
The isoxazole scaffold is a key component in the design of novel anticancer agents. chemimpex.com Analogs containing a 5-(4-bromophenyl) group have been a particular focus of such research, showing promise in inhibiting the growth of various cancer cell lines. chemimpex.comijpronline.com
In Vitro Cytotoxicity Studies
Numerous studies have documented the cytotoxic effects of isoxazole analogs against human cancer cell lines. A series of novel 5-(4-bromophenyl)-1,3-oxazole (B1272755) derivatives were synthesized and evaluated for their cytotoxic effects against the MCF-7 breast cancer cell line using the MTT assay. ijpronline.com Several of these compounds demonstrated potent cytotoxic activity, with IC50 values indicating significant inhibition of cancer cell proliferation. ijpronline.com
Similarly, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which are structurally related, also reported anticancer activity against the MCF-7 cell line. nih.gov One compound, in particular, showed an IC50 value of 10.5 µM, which was comparable to the standard drug 5-fluorouracil. nih.gov Another study focused on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs, which were tested against a panel of 58 cancer cell lines, showing significant growth inhibition against several lines at a concentration of 10⁻⁵ M. mdpi.com
Table 3: In Vitro Cytotoxicity of 5-Aryl Isoxazole Analogs
| Compound | Cell Line | Activity Measurement | Result (IC50 / % Growth Inhibition) | Reference |
|---|---|---|---|---|
| OXZ-9 (oxazole deriv.) | MCF-7 (Breast) | IC50 | 11.56 µM | ijpronline.com |
| OXZ-11 (oxazole deriv.) | MCF-7 (Breast) | IC50 | 14.63 µM | ijpronline.com |
| OXZ-8 (oxazole deriv.) | MCF-7 (Breast) | IC50 | 17.56 µM | ijpronline.com |
| Compound p2 (thiazole deriv.) | MCF-7 (Breast) | IC50 | 10.5 µM | nih.gov |
| 5-(3-Bromophenyl) triazole analog (4e) | SNB-75 (CNS) | % Growth Inhibition (PGI) | 41.25% | mdpi.comsemanticscholar.org |
| 5-(3-Bromophenyl) triazole analog (4i) | SNB-75 (CNS) | % Growth Inhibition (PGI) | 38.94% | mdpi.comsemanticscholar.org |
Cell Line Specificity and Selectivity
A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells over normal cells. Research into bromophenyl-heterocycle analogs has addressed this by screening compounds against diverse panels of cancer cell lines to identify patterns of sensitivity.
A comprehensive study of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs tested their activity against nine different panels of cancer cell lines. mdpi.com The results revealed significant cell line specificity. mdpi.comsemanticscholar.org For example, the renal cancer cell line UO-31 was found to be the most sensitive to six of the ten compounds tested. mdpi.com The CNS cancer cell line SNB-75 was highly sensitive to another compound in the series. mdpi.comsemanticscholar.org This demonstrates that minor structural modifications can alter the spectrum of activity across different cancer types. Furthermore, some novel isoxazole-based antifungal agents were noted for their minimal cytotoxicity towards HeLa cells, indicating a degree of selectivity. nih.govmdpi.comresearchgate.net
Table 4: Cell Line Sensitivity to 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs at 10⁻⁵ M
| Compound | Most Sensitive Cell Lines (by Cancer Type) | Percent Growth Inhibition (PGI) | Reference |
|---|---|---|---|
| 4e | SNB-75 (CNS) | 41.25% | mdpi.comsemanticscholar.org |
| UO-31 (Renal) | 28.47% | mdpi.comsemanticscholar.org | |
| HOP-92 (Non-Small Cell Lung) | 27.81% | mdpi.com | |
| 4i | SNB-75 (CNS) | 38.94% | mdpi.comsemanticscholar.org |
| UO-31 (Renal) | 30.14% | mdpi.comsemanticscholar.org | |
| CCRF-CEM (Leukemia) | 26.92% | mdpi.comsemanticscholar.org | |
| EKVX (Non-Small Cell Lung) | 26.61% | mdpi.comsemanticscholar.org | |
| OVCAR-5 (Ovarian) | 23.12% | mdpi.comsemanticscholar.org | |
| 4f | UO-31 (Renal) | 37.17% | mdpi.comsemanticscholar.org |
| EKVX (Non-Small Cell Lung) | 17.03% | mdpi.comsemanticscholar.org |
In Vivo Tumor Growth Inhibition of Related Derivatives
While specific in vivo tumor growth inhibition data for this compound is not extensively detailed in the available literature, related isoxazole derivatives have demonstrated notable anticancer and antitumor properties. researchgate.netrsc.orgespublisher.com For instance, isoxazole-based analogs have been investigated for their potential in cancer therapy. nih.govnih.govmdpi.com
One study reported on the synthesis of isoxazol-5-one cambinol (B1668241) analogs which emerged as selective inhibitors of the enzyme SIRT2. These selective inhibitors displayed both in vitro and in vivo anti-lymphoma activity, suggesting a potential therapeutic pathway for certain cancers. nih.gov The ability of these related compounds to inhibit tumor growth in living models underscores the potential of the isoxazole scaffold in the development of new anticancer agents.
Anti-inflammatory and Analgesic Properties
The isoxazole nucleus is a core component in many compounds exhibiting significant anti-inflammatory and analgesic activities. rsc.orgnih.govnih.gov Research has shown that various derivatives possess potent effects, in some cases comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov
For example, a specific isoxazole derivative, designated as compound 9a, not only demonstrated analgesic effects but also showed anti-inflammatory efficacy comparable to indomethacin (B1671933) in a carrageenan-induced inflammation model. nih.gov Furthermore, studies on indolyl–isoxazolidines and isoxazole–mercaptobenzimidazole hybrids have also revealed potent anti-inflammatory and analgesic properties. researchgate.netnih.gov
In an in vivo study using the carrageenan-induced rat paw edema method, a standard model for evaluating acute anti-inflammatory agents, newly synthesized isoxazole derivatives showed promising results. scholarsresearchlibrary.com Notably, compounds featuring chloro or bromo substitutions on the phenyl ring attached to the isoxazole core have been highlighted for their significant anti-inflammatory activity. nih.gov This finding is particularly relevant to the 4-bromophenyl moiety of the subject compound.
Inhibition of Inflammatory Mediators (e.g., COX-1, COX-2)
A primary mechanism behind the anti-inflammatory effects of many isoxazole derivatives is their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory pathway. nih.gov A number of studies have focused on designing isoxazole derivatives as selective COX-2 inhibitors, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs. nih.gov
Compounds with halogen substitutions, such as chloro or bromo, on the phenyl ring have been noted for their selectivity towards the COX-2 enzyme. nih.gov A study investigating ten novel isoxazole derivatives found that nearly all exhibited anti-inflammatory effects through COX inhibition. nih.govnih.govresearchgate.net Specifically, compounds C3, C5, and C6 were identified as the most potent inhibitors of the COX-2 enzyme, making them strong candidates for further development as selective anti-inflammatory drugs. nih.govnih.gov
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| C3 | Data Not Available | 0.93 ± 0.01 | Data Not Available |
| C5 | Data Not Available | 0.85 ± 0.04 | Data Not Available |
| C6 | Data Not Available | 0.55 ± 0.03 | Data Not Available |
| Celecoxib (Standard) | Data Not Available | Data Not Available | Data Not Available |
Neuroprotective Effects and Central Nervous System (CNS) Activity
Isoxazole derivatives have been recognized for their potential neuroprotective effects and activity within the central nervous system. rsc.orgnih.gov Research has explored their utility in addressing neurodegenerative disorders. nih.gov For example, isoxazole compounds have been developed to selectively target JNK3, a kinase involved in neuronal apoptosis, and to act as selective inhibitors of monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. nih.gov
Furthermore, isoxazole derivatives have been synthesized to function as ligands for nicotinic acetylcholine (B1216132) receptors (nAChR), which are implicated in CNS disorders such as Alzheimer's and Parkinson's disease. nih.gov The potential for CNS activity is also supported by pharmacokinetic studies, which have shown that certain isoxazole derivatives are capable of crossing the blood-brain barrier (BBB), a critical step for therapeutic action within the brain. nih.govresearchgate.net
Antidiabetic Activity
The isoxazole scaffold is a promising platform for the development of novel antidiabetic agents. researchgate.netnih.govnih.govmdpi.com Studies have demonstrated that derivatives can influence glucose metabolism through various mechanisms. researchgate.netnih.gov
A notable isoxazole derivative, C45, was found to enhance glucose consumption in insulin-resistant HepG2 cells with a nanomolar potency (EC₅₀ = 0.8 nM). researchgate.netnih.gov Its mechanism of action is believed to involve the activation of the AMPK/PEPCK/G6Pase pathway. researchgate.netnih.gov Research has also indicated that isoxazole derivatives featuring a halogenated phenyl ring, such as a bromophenyl group, at the C-5 position demonstrate significant in vitro antidiabetic effects. journaljpri.com
Other approaches include the development of trifluoromethylated flavonoid-based isoxazoles that act as α-amylase inhibitors. nih.gov One such compound, 3b, showed potent inhibition of this carbohydrate-digesting enzyme with an IC₅₀ value of 12.6 ± 0.2 μM. nih.gov Additionally, a series of dihydrothiazolo-isoxazole-5-one derivatives has been shown to produce significant glucose-lowering effects in diabetic mice, highlighting the potential for in vivo efficacy. tandfonline.com
| Compound/Derivative Class | Activity | Finding | Reference |
|---|---|---|---|
| C45 | Glucose Consumption Enhancement | EC₅₀ = 0.8 nM in IR-HepG2 cells | researchgate.net, nih.gov |
| Compound 3b (Trifluoromethylated flavonoid-based isoxazole) | α-Amylase Inhibition | IC₅₀ = 12.6 ± 0.2 μM | nih.gov |
| 5-Halogenated Phenyl Isoxazoles | In Vitro Antidiabetic Action | Demonstrated significant activity | journaljpri.com |
| Dihydrothiazolo-isoxazole-5-ones | In Vivo Glucose Lowering | Significant effect in diabetic mice | tandfonline.com |
Antileishmanial Activity
Isoxazole derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a parasitic disease. nih.gov A chemical library of substituted 3-nitroisoxazoles and 3-aminoisoxazoles was screened for activity against Leishmania donovani, the parasite responsible for visceral leishmaniasis. nih.govrsc.org Several of these compounds exhibited more potent inhibition of both the promastigote and amastigote stages of the parasite than the standard drug, miltefosine. nih.gov Subsequent in vivo studies in a hamster model confirmed the potential of these compounds to significantly reduce the parasite load. nih.gov
Another study identified an isoxazole derivative, compound 50, which displayed significant inhibitory activity against other species of the parasite, namely L. amazonensis and L. braziliensis, with IC₅₀ values of 2.0 µM and 1.2 µM, respectively. nih.gov Importantly, these active compounds were found to be non-cytotoxic. nih.gov
Other Reported Biological Activities
The versatile isoxazole scaffold has been incorporated into molecules with a wide spectrum of other biological activities. nih.govmdpi.comrsc.org
Antioxidant Activity: Numerous isoxazole derivatives have been reported to possess antioxidant properties. researchgate.netnih.gov A study on fluorophenyl-isoxazole-carboxamides identified compounds 2a and 2c as having potent antioxidant activity in a DPPH free radical scavenging assay, with IC₅₀ values of 0.45 ± 0.21 µg/ml and 0.47 ± 0.33 µg/ml, respectively. nih.gov Another series of 3,4,5-trisubstituted isoxazole analogues was evaluated, with compound 4a demonstrating the most potent radical scavenging ability. core.ac.uk
Insecticidal Activity: Isoxazole-containing compounds have been investigated as a source of new insecticides. nih.govmdpi.com Phenyl-substituted isoxazole carboxamides showed moderate insecticidal effects against the oriental armyworm. nih.gov More broadly, 3,4,5-trisubstituted isoxazoles are considered a valuable bioactive scaffold for designing novel insecticidal agents. nih.gov Research into aryl isoxazoline (B3343090) derivatives has also yielded compounds with excellent insecticidal activity against agricultural pests like Mythimna separata. acs.org
Anti-HIV Activity: The isoxazole ring is present in various compounds that inhibit the human immunodeficiency virus (HIV). researchgate.netscholarsresearchlibrary.com Specific isoxazole-1,2,4-oxadiazole analogs, such as 3-((3-(p-tolyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole and 3-((3-(4-chlorophenyl)isoxazol-5-yl)methyl)-1,2,4-oxadiazole, have been shown to significantly inhibit HIV-1 replication. researchgate.netnih.gov
Antiplatelet Activity: Certain synthetic isoxazoles have demonstrated the ability to inhibit platelet aggregation. researchgate.net In a study of nine derivatives, a compound identified as isoxazole 8 was the most effective, inhibiting platelet aggregation by approximately 70%. nih.gov This compound also reduced the expression of sCD40L and sP-selectin, which are inflammatory markers released from activated platelets. nih.gov
Structure Activity Relationship Sar Studies and Molecular Design of 5 4 Bromophenyl Isoxazole 3 Carbaldehyde Analogs
Impact of Isoxazole (B147169) Ring Substituents on Biological Potency
The 5-aryl substituent on the isoxazole ring is a key feature for interaction with various biological targets. The 4-bromophenyl group, in particular, plays a multifaceted role in molecular recognition. The bromine atom is a lipophilic, electron-withdrawing halogen that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
The lipophilicity imparted by the bromine atom can enhance the molecule's ability to cross cellular membranes and reach its target site. In studies of related compounds, the substitution of a chlorine atom with the more lipophilic bromine atom was a deliberate strategy to increase the compound's lipophilic character, which is often correlated with improved antimicrobial effects. mdpi.com This suggests that the 4-bromo substituent can contribute favorably to hydrophobic interactions within the binding pocket of a target protein.
Furthermore, the bromine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between a halogen atom and a Lewis base (e.g., an oxygen or nitrogen atom in a protein residue). These interactions, though weaker than hydrogen bonds, can be highly directional and contribute significantly to binding affinity and selectivity. mdpi.com In silico docking studies on related 5-(3-bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs revealed that the bromine atom can form halogen bond interactions with amino acid residues like Valine and Cysteine in the active site of tubulin, a key anticancer target. mdpi.com This highlights the potential of the 4-bromophenyl group to establish specific, affinity-enhancing interactions that are crucial for biological recognition.
The electronic properties of the bromophenyl group also influence the reactivity and electronic distribution of the entire isoxazole scaffold, which can modulate its interaction with biological macromolecules.
The substituent at the 3-position of the isoxazole ring is pivotal for defining the compound's biological activity profile. The 3-carbaldehyde group is a versatile functional group that can act as a hydrogen bond acceptor and a reactive center for forming covalent or non-covalent interactions with target proteins.
The aldehyde functionality can be crucial for activity, but it also serves as a synthetic handle for creating derivatives with diverse pharmacological profiles. Modification of the carbaldehyde group into other functionalities, such as hydrazones, carboxylic acids, or carboxamides, has led to compounds with distinct biological activities, including antitubercular and enzyme inhibitory effects.
For instance, condensation of 5-(aryl)isoxazole-3-carbaldehydes with isonicotinylhydrazide to form isonicotinylhydrazone derivatives has been explored for antitubercular activity. ulima.edu.peresearchgate.net This modification transforms the aldehyde into a larger, more complex moiety capable of forming multiple hydrogen bonds, which proved effective against Mycobacterium tuberculosis. researchgate.net
Conversely, oxidation of the 3-carbaldehyde to a 3-carboxylic acid group has been shown to be effective for inhibiting enzymes like xanthine (B1682287) oxidase. nih.gov In a series of 5-phenylisoxazole-3-carboxylic acid derivatives, the carboxylate group was identified as a key feature for binding to the enzyme's active site. nih.gov Similarly, converting the 3-position to a carboxamide has yielded potent inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in inflammation. nih.gov These examples underscore that while the parent 3-carbaldehyde may possess intrinsic activity, its true significance often lies in its potential as a precursor for more elaborate and potent functional groups tailored to specific biological targets.
Modifications to the Aryl Ring and their Pharmacological Consequences
Altering the substitution pattern on the 5-phenyl ring is a common and effective strategy in drug design to fine-tune the pharmacological properties of isoxazole-based compounds. Replacing the 4-bromo substituent with other groups can modulate factors such as potency, selectivity, and metabolic stability. The electronic and steric properties of these substituents dictate their interaction with the target's binding site.
In a study of isonicotinylhydrazone derivatives of 5-phenylisoxazole-3-carbaldehyde (B1588700), various substituents at the 4-position of the phenyl ring were evaluated for their antitubercular activity. researchgate.net The results demonstrated that the nature of the substituent significantly impacts efficacy.
| Compound | Aryl Substituent (X) at C5-Phenyl Ring | Target Organism | Activity (MIC in µM) |
|---|---|---|---|
| Compound 6 | 4'-OCH₃ | M. tuberculosis H37Rv | 0.34 |
| Compound 7 | 4'-CH₃ | M. tuberculosis H37Rv | 0.34 |
| Compound 8 | 4'-Cl | M. tuberculosis H37Rv | 0.34 |
| Isoniazid (Reference) | - | M. tuberculosis H37Rv | 0.91 |
Data sourced from a study on phenylisoxazole isonicotinylhydrazone derivatives. researchgate.net Note: The parent compound in this study was 5-phenylisoxazole-3-carbaldehyde isonicotinylhydrazone.
As shown in the table, analogs with 4'-methoxy, 4'-methyl, and 4'-chloro groups all exhibited potent antitubercular activity, with MIC values significantly lower than the reference drug isoniazid. researchgate.net This suggests that both electron-donating (OCH₃, CH₃) and electron-withdrawing (Cl) groups at the para-position are well-tolerated and can lead to high potency.
Similarly, in a series of 5-phenylisoxazole-3-carboxylic acid derivatives designed as xanthine oxidase inhibitors, substitutions on the phenyl ring were critical. It was found that a cyano group at the 3-position of the phenyl moiety was the preferred substitution pattern, while its replacement with a nitro group led to a general decrease in inhibitory potency. nih.gov These findings collectively illustrate that modifications to the aryl ring provide a powerful tool to optimize the pharmacological profile of 5-phenylisoxazole (B86612) analogs.
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool in modern drug discovery, providing deep insights into the structure-activity relationships of bioactive molecules and guiding the rational design of new chemical entities. For isoxazole derivatives, both ligand-based and structure-based computational approaches have been effectively employed.
Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown. These methods rely on analyzing a set of molecules known to be active at the target to derive a model that predicts the activity of new, untested compounds.
One prominent LBDD method is the Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazole derivatives with anti-inflammatory activity, QSAR studies were conducted to build a predictive model. researchgate.net The resulting model showed a strong correlation between the observed and predicted anti-inflammatory activities, validating its utility in designing new analogs with potentially enhanced potency. researchgate.net Such models help identify key molecular descriptors (e.g., electronic, steric, or hydrophobic properties) that are critical for bioactivity.
Structure-based drug design (SBDD) is employed when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. This approach involves using computational tools to visualize and analyze the interactions between a ligand and its target receptor at the atomic level, guiding the design of compounds with improved binding affinity and selectivity.
Molecular docking is a cornerstone of SBDD. This technique predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction (binding affinity). Docking studies performed on 5-phenylisoxazole-3-carboxylic acid derivatives targeting xanthine oxidase provided crucial insights into their binding mode. nih.gov The modeling suggested that the carboxylate group of the most potent inhibitor formed key hydrogen bonds with amino acid residues in the enzyme's active site, explaining its high affinity. nih.gov This information provides a rational basis for designing future inhibitors with optimized interactions.
In another example, docking studies on novel isoxazole analogs targeting the enzyme topoisomerase II, an important anticancer target, revealed that compounds substituted with bulky groups like chlorobenzene (B131634) or hydroxybenzene exhibited significant binding energies, which correlated with their observed cytotoxic activity. pnrjournal.com These computational studies are instrumental in elucidating the molecular basis of SAR and accelerating the discovery of novel therapeutic agents based on the 5-(4-bromophenyl)isoxazole-3-carbaldehyde scaffold.
Mechanistic Investigations of Biological Action
Molecular Targets and Binding Interactions
There is a lack of specific studies identifying the direct molecular targets of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. However, the isoxazole (B147169) scaffold is known to interact with a variety of biological macromolecules. For instance, different isoxazole derivatives have been shown to target enzymes and receptors involved in cancer and inflammation. nih.govnih.gov The 3,5-dimethylisoxazole (B1293586) moiety, for example, has been identified as a bioisostere for acetyl-lysine, enabling it to bind to bromodomains, which are readers of histone acetylation. nih.gov This interaction is characterized by the isoxazole oxygen atom forming a hydrogen bond with an asparagine residue in the binding pocket. nih.gov
In the context of cancer, some isoxazole derivatives have been investigated as inhibitors of tubulin polymerization. nih.gov Molecular docking studies of related compounds have suggested potential binding to the combretastatin (B1194345) A-4 binding site on tubulin. nih.govmdpi.com For breast cancer, the estrogen receptor alpha (ERα) has been identified as a crucial target for certain 5-(thiophen-2-yl)isoxazoles. nih.gov The binding in these cases is often dominated by hydrophobic interactions within the ligand-binding domain of the receptor. nih.gov
Without specific experimental data for this compound, its precise molecular targets and the nature of its binding interactions remain speculative.
Receptor Modulation
Direct evidence of receptor modulation by this compound is currently absent from scientific literature. Research into other isoxazole derivatives has revealed modulatory effects on certain receptors. For instance, isoxazole-4-carboxamide derivatives have been identified as potent modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, which are ionotropic glutamate (B1630785) receptors critical in nociceptive transmission. mdpi.com These compounds were found to inhibit AMPA receptor activity and alter the biophysical gating properties of the receptor subunits. mdpi.com
Furthermore, changes in extracellular pH can modulate AMPA receptor desensitization, an effect that is dependent on the receptor's subunit composition. nih.gov Given the structural differences, it is uncertain if this compound would exhibit similar activity at AMPA receptors or other receptor systems.
Cellular Pathway Perturbations
There are no specific studies detailing the cellular pathways perturbed by this compound. However, based on the activities of related compounds, one could hypothesize potential pathway involvement. For instance, isoxazole derivatives that inhibit acetyl-CoA carboxylase have been shown to decrease malonyl-CoA levels, leading to cell cycle arrest at the G0/G1 phase and the induction of apoptosis in cancer cells. semanticscholar.org
If this compound were to act as an antifungal agent, as has been seen with a related furanone derivative, it could potentially cause damage to the cell membrane, leading to fungicidal activity. nih.gov Without experimental validation, any discussion of cellular pathway perturbations by this compound remains speculative.
Molecular Docking Studies and Dynamics Simulations
While molecular docking and dynamics simulations have been employed to study various isoxazole derivatives, no such studies have been published specifically for this compound.
Molecular docking studies on other isoxazole analogues have been used to predict binding interactions with targets such as topoisomerase II, COX-2, and the tubulin-combretastatin A-4 binding site. nih.govmdpi.compnrjournal.com For example, docking of certain isoxazole derivatives into the COX-2 active site revealed hydrogen bond interactions with key residues like Cys41, Ala151, and Arg120. nih.gov
Molecular dynamics simulations have been used to confirm the stability of ligand-protein complexes for other heterocyclic compounds, such as chalcone-thiazole derivatives targeting DNA gyrase B, by analyzing parameters like RMSD, RMSF, and radius of gyration. nih.gov Similar computational approaches could be applied to this compound to predict its potential binding modes and interaction stabilities with various biological targets, but this work has yet to be reported.
Computational and Theoretical Chemistry Studies on 5 4 Bromophenyl Isoxazole 3 Carbaldehyde
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the fundamental electronic characteristics of 5-(4-Bromophenyl)isoxazole-3-carbaldehyde. researchgate.netirjweb.com These calculations provide a detailed picture of the molecule's electronic architecture.
DFT calculations are frequently employed to determine the electronic structure and molecular orbitals of isoxazole (B147169) derivatives. bohrium.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals that dictate the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.
For this compound, the HOMO is typically localized on the electron-rich phenyl and isoxazole rings, while the LUMO is often centered on the electron-withdrawing carbaldehyde group. This distribution of frontier orbitals suggests that the phenyl and isoxazole moieties are the primary sites for electrophilic attack, whereas the carbaldehyde group is susceptible to nucleophilic attack.
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.43 |
| HOMO-LUMO Gap (ΔE) | 4.42 |
The molecular electrostatic potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the carbaldehyde group, indicating these are electron-rich areas and potential sites for electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the aldehyde proton.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).
| Descriptor | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.64 |
| Chemical Hardness (η) | 2.21 |
| Global Electrophilicity Index (ω) | 4.87 |
Molecular Mechanics and Dynamics Simulations
Molecular mechanics and dynamics (MD) simulations offer insights into the conformational flexibility and dynamic behavior of this compound. nih.govnih.gov These simulations can predict the most stable conformations of the molecule and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov MD simulations have been utilized to study the stability of complexes formed between isoxazole derivatives and target proteins. nih.gov
In Silico Screening and Virtual Ligand Design
In silico screening and virtual ligand design are powerful computational techniques used in drug discovery to identify potential drug candidates. nih.gov Given the diverse biological activities of isoxazole derivatives, this compound could be included in virtual screening libraries to assess its potential binding affinity to various biological targets. Molecular docking, a key component of in silico screening, predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. bohrium.comnih.gov
Prediction of Reaction Pathways and Stability
Theoretical calculations can be used to predict the most likely reaction pathways and assess the stability of a molecule. acs.org For this compound, computational methods can be employed to study its degradation pathways or its reactivity in various chemical transformations. For instance, the stability of the isoxazole ring and the reactivity of the carbaldehyde group can be theoretically investigated under different reaction conditions. bohrium.com
Emerging Research Directions and Therapeutic Potential of Isoxazole Derivatives, Including 5 4 Bromophenyl Isoxazole 3 Carbaldehyde
Development of Multi-Targeted Therapies
The complexity of diseases like cancer and neurodegenerative disorders often involves multiple biological pathways. This has spurred the development of multi-targeted therapies, where a single molecule is designed to interact with several targets simultaneously. The isoxazole (B147169) scaffold is exceptionally well-suited for this approach due to its versatile chemical nature, which allows for the incorporation of various functional groups to modulate activity against different targets. nih.govrsc.orgresearchgate.net
Researchers are increasingly designing isoxazole-based compounds that can inhibit multiple enzymes or receptors implicated in a disease cascade. For instance, novel series of isoxazole derivatives have been developed as potent inhibitors of multiple protein kinases, such as Epidermal Growth Factor Receptor (EGFR-TK), VEGFR-2, and CK2α, which are crucial in cancer progression. drugbank.com Another strategy involves creating hybrid molecules that combine the isoxazole core with other pharmacologically active motifs to hit complementary targets. mdpi.commdpi.com This approach has been used to create dual inhibitors for enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) for potential Alzheimer's disease treatment. mdpi.com The ability to fine-tune the structure of isoxazole derivatives allows for the creation of compounds with precisely balanced activities against multiple targets, a key goal in modern drug discovery. researchgate.net
Table 1: Examples of Multi-Targeted Isoxazole Derivatives
| Isoxazole Derivative Type | Therapeutic Area | Molecular Targets | Reference |
|---|---|---|---|
| Phenylisoxazole quinoxalin-2-amine (B120755) hybrids | Diabetes | α-amylase, α-glucosidase | rsc.org |
| N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives | Leukemia | FLT3 Kinase | nih.gov |
| Thieno-oxazepine hybrids | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | mdpi.com |
| Substituted Isoxazoles | Cancer | EGFR-TK, VEGFR-2, CK2α, Topoisomerase IIβ | drugbank.com |
Personalized Medicine Approaches
Personalized medicine aims to tailor medical treatment to the individual characteristics of each patient. The vast chemical diversity of isoxazole derivatives makes them highly suitable for such customized therapeutic strategies. nih.govrsc.org By modifying the substituents on the isoxazole ring, chemists can create a library of compounds with varied selectivity and potency, allowing for the selection of a drug that best fits a patient's specific genetic or disease profile. nih.gov
For example, in oncology, different cancer cell lines exhibit unique sensitivities to therapeutic agents. Isoxazole derivatives have demonstrated varied levels of cytotoxicity against different human cancer cell lines, such as colon, breast, and lung cancer. wisdomlib.orgnih.gov This variability can be exploited in a personalized medicine context, where a specific isoxazole derivative could be chosen based on the molecular profile of a patient's tumor. Similarly, in treating infectious diseases, the efficacy of isoxazole-based antimicrobials can differ between various bacterial or fungal strains. nih.gov This allows for the potential selection of the most effective derivative following microbiological diagnostics, leading to more effective and targeted treatment of infections. nih.gov
Applications in Chemical Biology and Probe Development
Beyond direct therapeutic applications, isoxazole derivatives are becoming valuable tools in chemical biology for studying complex biological processes. Their stable scaffold and tunable properties make them ideal for the development of chemical probes to investigate protein function and cellular pathways. nih.gov
A notable application is the design of isoxazole-based probes for photoaffinity labeling. wikipedia.org The weak N-O bond in the isoxazole ring can be cleaved under UV irradiation, causing a rearrangement that allows the molecule to covalently bind to nearby proteins. wikipedia.org This enables researchers to identify the specific biological targets of a drug or to map protein-protein interactions within a cell. Furthermore, isoxazole scaffolds have been incorporated into potent and selective probes to study specific enzymes. For instance, novel isoxazole-based diazide probes have been synthesized as highly potent inhibitors of histone deacetylases (HDACs), which are crucial regulators of gene expression. nih.gov These probes are designed for advanced chemoproteomic techniques to profile enzyme binding in living cells, providing deeper insights into their biological roles. nih.gov
Table 2: Isoxazole Derivatives in Chemical Biology
| Probe Type | Biological Target | Application | Reference |
|---|---|---|---|
| Isoxazole-based diazide probes | Histone Deacetylase (HDAC3, HDAC8) | Potent and selective enzyme inhibition for Binding Ensemble Profiling with Photoaffinity Labeling (BEProFL). | nih.gov |
| General Isoxazole Group | Cellular Proteins | Native photo-cross-linker for photoaffinity labeling and chemoproteomic studies. | wikipedia.org |
Addressing Drug Resistance Challenges
The emergence of drug resistance is a major global health crisis, particularly in the treatment of cancer and infectious diseases. Isoxazole derivatives are showing significant promise in the development of new agents capable of overcoming these resistance mechanisms. wisdomlib.org Their novel structures and mechanisms of action can be effective against pathogens and cancer cells that have developed resistance to conventional therapies. ijrrjournal.com
In the field of oncology, an isoxazole-curcumin hybrid demonstrated potent antiproliferative effects in a multidrug-resistant breast cancer cell line (MCF-7R), suggesting it may evade common resistance pathways like efflux by P-glycoprotein. espublisher.com In bacteriology, the rise of antibiotic-resistant strains has created an urgent need for new antimicrobials. Isoxazole derivatives have been synthesized that show potent activity against multidrug-resistant Mycobacterium tuberculosis, the causative agent of tuberculosis. wisdomlib.orgbenthamdirect.com Other research has focused on designing isoxazole derivatives that can inhibit β-lactamases, the enzymes that confer resistance to penicillin-like antibiotics, thereby restoring the efficacy of older drugs. researchgate.net The combination of an isoxazole motif with other heterocyclic structures, such as triazoles, has also yielded hybrid compounds with powerful antibacterial effects against resistant Gram-negative strains. mdpi.com
Table 3: Isoxazole Derivatives Active Against Resistant Pathogens/Cells
| Derivative Class | Resistance Challenge | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Isoxazole-curcumin hybrid | Multidrug Resistance (MDR) | MCF-7R (Breast Cancer) | espublisher.com |
| Various synthetic isoxazoles | Drug-resistant infections | Mycobacterium tuberculosis | wisdomlib.orgbenthamdirect.com |
| Isoxazoline (B3343090) derivatives | Antibiotic resistance | β-lactamase producing bacteria | researchgate.net |
| Triazole-isoxazole hybrids | Antibiotic resistance | Escherichia coli, Pseudomonas aeruginosa | mdpi.com |
Future Prospects in Drug Discovery and Development
The future of isoxazole derivatives in drug discovery appears exceptionally bright. wisdomlib.org The versatility of the isoxazole ring system ensures its continued role as a privileged scaffold in the design of new therapeutic agents with improved efficacy and reduced toxicity. nih.govijpca.org Advances in synthetic chemistry are enabling the creation of increasingly complex and diverse isoxazole derivatives, expanding the accessible chemical space for drug development. rsc.orgresearchgate.net
Future research will likely focus on further exploiting the isoxazole core for multi-targeted drug design and personalized medicine. nih.govresearchgate.net The development of isoxazole-based compounds for previously "undruggable" targets is another exciting frontier. As our understanding of disease biology deepens, compounds like 5-(4-Bromophenyl)isoxazole-3-carbaldehyde and its analogues will serve as crucial building blocks for synthesizing the next generation of targeted therapies. chemimpex.comchemimpex.com The continued exploration of isoxazole chemistry is poised to deliver innovative solutions to unmet medical needs, reinforcing its importance in modern pharmaceutical research. nih.govresearchgate.net
Q & A
Basic Questions
Q. What synthetic strategies are recommended for preparing 5-(4-Bromophenyl)isoxazole-3-carbaldehyde?
- Methodological Answer : The aldehyde group can be introduced via hydrolysis of ester precursors. For example, methyl 5-(4-bromophenyl)isoxazole-3-carboxylate (CAS 7870-15-4) can be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid, followed by oxidation or direct aldehyde formation using selective reagents like DIBAL-H. Alternative routes may involve Vilsmeier-Haack formylation of the isoxazole core .
- Key Considerations : Monitor reaction progress via TLC or HPLC to avoid over-oxidation. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is recommended due to the compound’s polarity.
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- 1H-NMR : Expect a singlet for the aldehyde proton (~9.8–10.2 ppm) and aromatic protons (δ 7.3–8.1 ppm) from the 4-bromophenyl group. Compare with analogs like 5-(4-nitrophenyl)isoxazole derivatives .
- IR : A strong C=O stretch (~1680–1720 cm⁻¹) and C-Br vibration (~550–600 cm⁻¹) should be observed.
- MS : The molecular ion peak (M⁺) should align with the molecular weight (296.12 g/mol for the methyl ester analog; adjust for aldehyde). Use high-resolution MS to distinguish isotopic patterns from bromine .
Q. What are the common reactivity patterns of the aldehyde group in this compound?
- Methodological Answer : The aldehyde can undergo nucleophilic additions (e.g., formation of oximes, hydrazones) or act as an electrophile in condensation reactions. For example, reacting with hydroxylamine hydrochloride in ethanol/pyridine yields the oxime derivative, as demonstrated in analogous thiophene-carbaldehyde syntheses .
- Key Considerations : Protect the aldehyde during multi-step syntheses using acetal or imine intermediates to prevent side reactions.
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths and angles. For example, similar bromophenyl-isoxazole derivatives (e.g., 5-(4-Bromophenoxy)-1-methyl-3-methyl-1H-pyrazole-4-carbaldehyde) have been resolved to confirm planarity and substituent orientation .
- Data Contradiction Analysis : If experimental NMR data conflicts with computational predictions (e.g., DFT-calculated chemical shifts), prioritize crystallographic data to validate the tautomeric or conformational state .
Q. How to design biological activity assays for this compound, given its structural analogs?
- Methodological Answer : Leverage structure-activity relationship (SAR) studies from related compounds. For instance, 5-(4-bromophenyl)-1,3,4-oxadiazole derivatives exhibit anti-inflammatory activity (59–64% inhibition at 20 mg/kg) in carrageenan-induced edema models. Design in vitro assays (e.g., COX-2 inhibition) and compare with indomethacin as a positive control .
- Advanced Consideration : Modify the isoxazole ring or introduce substituents (e.g., morpholine, piperazine) to enhance bioavailability, as seen in triazole-thione derivatives .
Q. How to address discrepancies in elemental analysis (e.g., C/H/N percentages)?
- Methodological Answer : If observed values deviate from calculated values (e.g., C: 57.03% vs. 57.39% in a triazole-thione analog ), verify purity via HPLC and consider hygroscopicity or solvent retention. Use combustion analysis coupled with Karl Fischer titration for precise C/H/N/O quantification.
Q. What computational methods complement experimental data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
